Ethyl 3-(2-Nitrophenyl)propanoate
Overview
Description
Ethyl 3-(2-Nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4. It is an ester derivative of 3-(2-nitrophenyl)propanoic acid. This compound is characterized by the presence of an ethyl ester group attached to a 3-(2-nitrophenyl)propanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-Nitrophenyl)propanoate can be synthesized through the esterification of 3-(2-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-(2-nitrophenyl)propanoic acid and ethanol in the presence of a strong acid or base.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 3-(2-Aminophenyl)propanoate
Hydrolysis: 3-(2-Nitrophenyl)propanoic acid and ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-Nitrophenyl)propanoate is utilized in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Nitrophenyl)propanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Ethyl 3-(2-Nitrophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-Nitrophenyl)propanoate: Similar structure but with the nitro group in the para position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(2-Aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific reactivity and the position of the nitro group, which influences its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-(2-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPDBIQALSQRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527485 | |
Record name | Ethyl 3-(2-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66757-87-7 | |
Record name | Ethyl 3-(2-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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